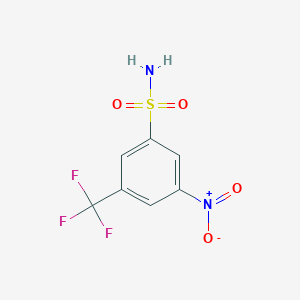
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is likely an organic compound that contains a benzene ring with nitro (-NO2), trifluoromethyl (-CF3), and sulfonyl chloride (-SO2Cl) functional groups . The presence of these functional groups suggests that this compound could be reactive and might be used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds . The nitro, trifluoromethyl, and sulfonyl chloride groups would be attached to the benzene ring at the 3rd, 5th, and 1st positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring less reactive towards electrophilic aromatic substitution reactions . The sulfonyl chloride group is typically very reactive and could undergo substitution reactions with nucleophiles .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the nitration of 3-trifluoromethylbenzene followed by the sulfonation of the resulting product and subsequent conversion to the sulfonyl chloride.", "Starting Materials": [ "3-trifluoromethylbenzene", "Nitric acid", "Sulfuric acid", "Chlorine gas" ], "Reaction": [ "Nitration of 3-trifluoromethylbenzene using nitric acid and sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene", "Sulfonation of 3-nitro-5-trifluoromethylbenzene using sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid", "Conversion of 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid to 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride using chlorine gas" ] } | |
Número CAS |
1227582-49-1 |
Fórmula molecular |
C7H3ClF3NO4S |
Peso molecular |
289.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



